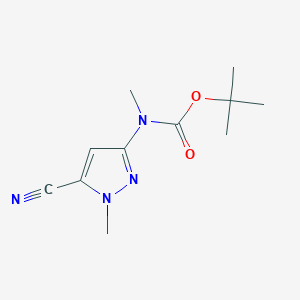

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

Overview

Description

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate (CAS: [1692906-02-7]) is a pyrazole-derived carbamate compound. Its molecular formula is C₁₂H₁₆N₄O₂, featuring a cyano group at the 5-position and a methylcarbamate moiety at the 3-position of the pyrazole ring, with a methyl group at N1. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate typically involves the reaction of 5-cyano-1-methyl-1H-pyrazole with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Bromo-substituted derivatives may exhibit lower solubility due to increased hydrophobicity .

- Thermal Stability: Nitro groups () may reduce thermal stability compared to cyano or hydroxy derivatives, as nitro functionalities are prone to decomposition under heat .

Crystallographic and Hydrogen-Bonding Patterns

Carbamate groups in these compounds (e.g., ) participate in hydrogen bonding, influencing crystal packing and solubility. For example, the hydroxy derivative () may form stronger intermolecular hydrogen bonds than the cyano or nitro analogs, affecting melting points and crystalline stability .

Biological Activity

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- IUPAC Name: this compound

- CAS Number: 1692906-02-7

- Molecular Formula: C12H17N4O2

- Molecular Weight: 245.29 g/mol

The structure contains a pyrazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes the cytotoxic effects observed in related studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 7h | HepG2 | 4.98 | Induction of apoptosis via caspase activation |

| 10c | MDA-MB-231 | 7.84 | Cell cycle arrest |

These compounds showed significant growth inhibition and induced apoptosis in cancer cells, suggesting that this compound may exhibit similar properties due to its structural similarities to these active compounds .

The biological activity of pyrazole derivatives can be attributed to several mechanisms:

- Microtubule Destabilization: Many pyrazole derivatives act as microtubule-destabilizing agents, disrupting mitotic spindle formation during cell division.

- Apoptosis Induction: Compounds have been shown to enhance caspase activity, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Case Studies

In a notable study on similar pyrazole derivatives, compounds were screened for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced their anticancer activity. For example, the introduction of different substituents at specific positions on the pyrazole ring was correlated with enhanced potency against breast and liver cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole precursors are reacted with tert-butyl methylcarbamate derivatives in dichloroethane or tetrahydrofuran under reflux conditions. Optimization involves adjusting solvents (e.g., dichloroethane for solubility ), temperature (e.g., 80°C for reaction completion ), and catalysts (e.g., HClO4-SiO2 for acid-mediated coupling ). Reagents like N-bromosuccinimide (NBS) can introduce halogens at specific positions . Yields vary with substituents; for example, phenylhydrazine derivatives yield 83% compared to 48% for hydrazine analogs .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on 1H/13C NMR (e.g., δ 8.78 ppm for pyrazole protons ), IR (C≡N stretch at ~2200 cm⁻¹ ), and mass spectrometry (e.g., ESIMS m/z 324 [M+H]+ ). Elemental analysis ensures purity (e.g., C, H, N within 0.4% of theoretical values ). High-resolution LC-MS confirms molecular weight (e.g., m/z 298 [M+Na]+ ). For crystalline derivatives, X-ray diffraction (via SHELX ) validates stereochemistry.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319) . Use PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335) . Store in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for this compound, and which software is preferred?

- Methodological Answer : Single-crystal X-ray diffraction data are collected using a diffractometer (Mo/Kα radiation). SHELX programs are standard for structure solution (SHELXS) and refinement (SHELXL) . For visualization, WinGX and ORTEP generate anisotropic displacement ellipsoids and packing diagrams . Refinement includes hydrogen bond analysis (e.g., Etter’s graph theory for intermolecular interactions ). Example: Carbamate derivatives show C=O···H-N hydrogen bonds stabilizing crystal lattices .

Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions arise from tautomerism (e.g., pyrazole NH vs. O-bound protons) or regioisomers. Use 2D NMR (COSY, HSQC) to assign signals unambiguously . For byproducts, employ HPLC-MS to track intermediates . If bromination yields mixed products (e.g., NBS addition at C5 vs. C3), optimize stoichiometry or use directing groups .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN at C5) increase electrophilicity, facilitating nucleophilic attacks . Bulky substituents (e.g., tert-butyl) hinder crystallization, requiring solvent screening (e.g., hexane/EtOAc ). Hydrogen bonding patterns (e.g., pyrazole N-H···O=C interactions) dictate crystal packing . For example, 5-fluoro analogs show stronger π-π stacking than chloro derivatives .

Q. How can computational methods assist in predicting reaction pathways and optimizing synthesis?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity in pyrazole functionalization . Molecular docking screens steric effects of substituents on carbamate stability. Solvent polarity parameters (e.g., Hansen solubility) guide solvent selection for recrystallization .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., (1S,3S)-3-hydroxycyclopentyl groups) or asymmetric catalysis (e.g., Pd-catalyzed coupling). Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or diastereomeric salt formation (e.g., with L-tartaric acid) . Confirm enantiopurity by optical rotation and CD spectroscopy .

Properties

IUPAC Name |

tert-butyl N-(5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)14(4)9-6-8(7-12)15(5)13-9/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDSPIWAFCNLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601126166 | |

| Record name | Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692906-02-7 | |

| Record name | Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692906-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(5-cyano-1-methyl-1H-pyrazol-3-yl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.